molecular formula C21H20O7 B11607339 2-Methyl-2-phenyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione

2-Methyl-2-phenyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione

Cat. No.: B11607339
M. Wt: 384.4 g/mol
InChI Key: XTSCEKLRFOXWIH-UHFFFAOYSA-N
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Description

2-Methyl-2-phenyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione is a complex organic compound featuring a dioxane ring substituted with methyl, phenyl, and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-phenyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione typically involves multistep organic reactions. One common method includes the Paal-Knorr pyrrole synthesis, where dione intermediates are refluxed with trimethoxyaniline using a catalytic amount of p-toluenesulfonic acid (PTSA) in ethanol . This reaction yields the desired compound through a series of condensation and cyclization steps.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above. This would include scaling up the reaction conditions, ensuring efficient purification processes, and maintaining stringent quality control measures to produce the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of brominated derivatives.

Scientific Research Applications

2-Methyl-2-phenyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione involves its interaction with molecular targets such as tubulin and heat shock proteins. The trimethoxyphenyl group plays a crucial role in binding to these targets, inhibiting their function and leading to the compound’s biological effects . The compound’s ability to disrupt microtubule dynamics is particularly significant in its anti-cancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-phenyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione is unique due to its dioxane ring structure, which is not commonly found in other similar compounds. This structural feature may contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H20O7

Molecular Weight

384.4 g/mol

IUPAC Name

2-methyl-2-phenyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione

InChI

InChI=1S/C21H20O7/c1-21(14-8-6-5-7-9-14)27-19(22)15(20(23)28-21)10-13-11-17(25-3)18(26-4)12-16(13)24-2/h5-12H,1-4H3

InChI Key

XTSCEKLRFOXWIH-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CC2=CC(=C(C=C2OC)OC)OC)C(=O)O1)C3=CC=CC=C3

Origin of Product

United States

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